molecular formula C9H9F2NO3 B2481718 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime CAS No. 733796-08-2

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime

Cat. No.: B2481718
CAS No.: 733796-08-2
M. Wt: 217.17 g/mol
InChI Key: ZBRAYHQANBMXJA-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is an organic compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a benzaldehyde oxime structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime typically involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions to facilitate the formation of the oxime derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, along with the recycling of reagents, can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1), which plays a crucial role in fibrosis. The compound achieves this by reducing the phosphorylation levels of Smad2/3, thereby attenuating the fibrotic response .

Comparison with Similar Compounds

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
  • Difluoromethoxylated ketones

Comparison: 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, while difluoromethoxylated ketones are versatile building blocks for nitrogen-containing heterocycles, the oxime derivative offers additional functionality through its oxime group, enabling a broader range of chemical transformations and applications .

Properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-14-8-4-6(5-12-13)2-3-7(8)15-9(10)11/h2-5,9,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAYHQANBMXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244410
Record name 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733796-08-2
Record name 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733796-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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